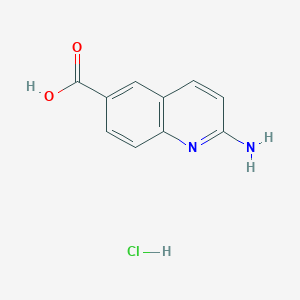
Benzyl (2,2-dimethoxyethyl)(2-hydroxyethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, medicine, and chemical research, due to their diverse biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of benzyl chloroformate with N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbamate group can be reduced to an amine under reducing conditions.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of benzyl N-(2,2-dimethoxyethyl)-N-(2-oxoethyl)carbamate.
Reduction: Formation of benzyl N-(2,2-dimethoxyethyl)-N-(2-aminoethyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate would depend on its specific application. In biological systems, it might act by inhibiting enzymes or interacting with specific molecular targets. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate with similar reactivity but different biological properties.
Ethyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate: Similar structure but with an ethyl group instead of a benzyl group.
Phenyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate is unique due to the presence of both benzyl and dimethoxyethyl groups, which can impart specific chemical and biological properties not found in simpler carbamates.
Properties
Molecular Formula |
C14H21NO5 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
benzyl N-(2,2-dimethoxyethyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C14H21NO5/c1-18-13(19-2)10-15(8-9-16)14(17)20-11-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
InChI Key |
YECDPHVXGPCJFX-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN(CCO)C(=O)OCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate](/img/structure/B15296766.png)
![1-[1-(4-Bromophenyl)-2-methylcyclobutyl]methanamine hydrochloride](/img/structure/B15296779.png)
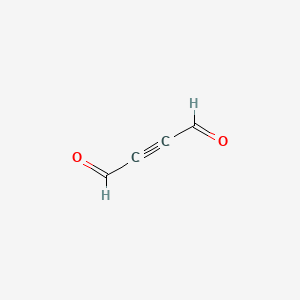
![2-(2-Ethoxyethoxy)ethyl 2-[(6-bromo-5-fluoropyridin-2-yl)oxy]acetate](/img/structure/B15296788.png)
![Potassium 4-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15296801.png)
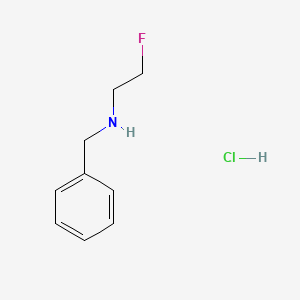
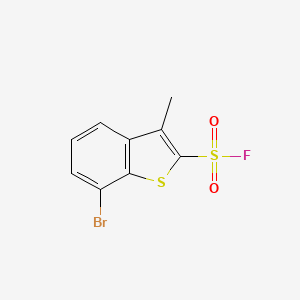
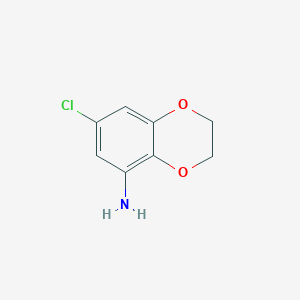
![1-{Imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B15296826.png)
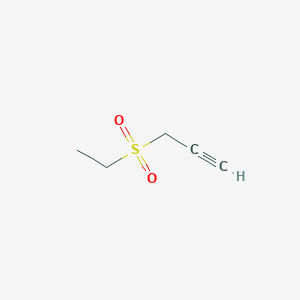
![tert-butyl N-{[1-(sulfamoylmethyl)cyclobutyl]methyl}carbamate](/img/structure/B15296831.png)
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate, trifluoroacetic acid](/img/structure/B15296839.png)
![Tert-butyl 3-[(methylamino)methyl]benzoate hydrochloride](/img/structure/B15296856.png)
